3-Dehydrocarnitine

Descripción general

Descripción

3-Dehydrocarnitine is an aliphatic quaternary ammonium betaine that belongs to the carnitine family . It is classified as a short-chain keto acid, having a carbon chain with fewer than six carbon atoms . This compound is an intermediate in the degradation of carnitine, which plays a crucial role in the transport of fatty acids from the cytosol into the mitochondria for energy production . At physiological pH, this compound exists predominantly in its zwitterionic form .

Métodos De Preparación

3-Dehydrocarnitine can be synthesized from D-carnitine or L-carnitine through the action of carnitine-3-dehydrogenase or (S)-carnitine-3-dehydrogenase . The enzymatic reaction involves the oxidation of the beta-hydroxy group of carnitine, facilitated by the coenzyme NAD+ . Industrial production methods often involve microbial degradation of carnitine using bacteria such as Pseudomonas species, which can metabolize carnitine to this compound .

Análisis De Reacciones Químicas

3-Dehydrocarnitine undergoes several types of chemical reactions:

Reduction: In the presence of specific enzymes, this compound can be reduced back to carnitine.

Substitution: This compound can participate in substitution reactions where functional groups are replaced under specific conditions.

Common reagents used in these reactions include NAD+ for oxidation and specific enzymes for reduction . The major products formed from these reactions are carnitine and glycine betaine .

Aplicaciones Científicas De Investigación

Biological Role and Metabolic Pathways

3-Dehydrocarnitine is a metabolite derived from carnitine, playing a crucial role in the transport of fatty acids into mitochondria for energy production. It is formed through the oxidation of L-carnitine by the enzyme (S)-carnitine 3-dehydrogenase. This compound is found in human biological fluids such as blood, saliva, urine, and feces, indicating its relevance in metabolic processes .

Metabolic Implications

- Colorectal Cancer : Elevated levels of this compound have been observed in patients with colorectal cancer, suggesting a potential link between its metabolism and cancer progression .

- Diabetes Prediction : Research indicates that this compound may serve as an early biomarker for type 2 diabetes, highlighting its role in glucose metabolism .

Biomarker for Disease

This compound has been identified as a significant biomarker for various conditions:

- Polycystic Ovary Syndrome (PCOS) : Studies show that higher levels of this compound are associated with an increased risk of developing PCOS .

- Pituitary Tumors : The compound has been linked to pituitary tumors through its association with other metabolites, indicating its potential use in diagnostic assessments .

Therapeutic Potential

The modulation of this compound levels may offer therapeutic avenues:

- Metabolic Disorders : Given its role in fatty acid metabolism, manipulating levels of this compound could aid in managing metabolic disorders such as obesity and insulin resistance .

- Cancer Therapy : Understanding the metabolic pathways involving this compound could lead to novel strategies for cancer treatment by targeting metabolic dysregulation in tumors .

Case Study Overview

A selection of studies illustrates the diverse applications of this compound:

| Study Focus | Findings | Implications |

|---|---|---|

| Colorectal Cancer | Elevated levels detected in patients | Potential biomarker for diagnosis |

| Type 2 Diabetes | Early predictor identified | Useful for preventive healthcare |

| PCOS Risk Assessment | Increased levels correlate with higher risk | Diagnostic tool for reproductive health |

Mecanismo De Acción

The mechanism of action of 3-Dehydrocarnitine involves its role as an intermediate in carnitine metabolism. Carnitine is metabolized at its beta-hydroxy group by carnitine-3-dehydrogenase and NAD+, forming this compound . This compound then acts as an inducer for the enzyme, further catalyzing the reaction . In bacteria, this compound can be broken down to form glycine betaine, which is then metabolized through step demethylation to form glycine .

Comparación Con Compuestos Similares

3-Dehydrocarnitine is unique compared to other similar compounds due to its specific role in carnitine metabolism. Similar compounds include:

Carnitine: The parent compound from which this compound is derived.

Glycine Betaine: A product formed from the breakdown of this compound.

Acetylcarnitine: Another derivative of carnitine involved in fatty acid metabolism.

These compounds share similar metabolic pathways but differ in their specific roles and functions within the body .

Actividad Biológica

3-Dehydrocarnitine (3-DHC) is a significant metabolite in the carnitine family, primarily involved in the degradation of carnitine and fatty acid metabolism. This article explores the biological activity of 3-DHC, focusing on its biochemical pathways, physiological roles, and implications in health and disease.

This compound is formed through the oxidation of L-carnitine or D-carnitine, facilitated by specific enzymes such as (S)-carnitine 3-dehydrogenase (EC 1.1.1.254) and carnitine 3-dehydrogenase (EC 1.1.1.108) respectively . It serves as an intermediate in the catabolism of carnitine, which is critical for transporting fatty acids into mitochondria for energy production.

Biochemical Pathways

The metabolism of 3-DHC involves several key biochemical reactions:

- Conversion to Acetoacetate : 3-DHC can condense with acetyl-CoA to yield acetoacetate, which is further metabolized to produce energy .

- Role in Carnitine Degradation : The compound participates in various metabolic pathways that convert carnitine into other metabolites, including glycine betaine and malate .

Physiological Roles

This compound plays several important roles in human physiology:

- Fatty Acid Metabolism : It is crucial for the breakdown of long-chain fatty acids, facilitating their transport into mitochondria where they undergo β-oxidation to generate ATP .

- Osmoprotectant Function : In bacterial physiology, 3-DHC acts as an osmoprotectant, enhancing thermotolerance and cryotolerance under stress conditions .

Clinical Implications

Recent studies have highlighted the potential clinical significance of this compound:

- Polycystic Ovary Syndrome (PCOS) : A study indicated that elevated levels of 3-DHC are significantly associated with an increased risk of developing PCOS. Specifically, a one standard deviation increase in 3-DHC levels was linked to a fivefold increase in PCOS risk (OR = 6.72; 95% CI 2.22–20.32) .

- Metabolic Disorders : Altered levels of carnitine and its derivatives, including 3-DHC, have been implicated in various metabolic disorders, suggesting that monitoring these metabolites could provide insights into metabolic health .

Table: Key Findings on this compound

Case Study: Metabolomic Profiling

A recent metabolomic profiling study analyzed plasma samples from middle-aged individuals and identified altered levels of carnitines, including 3-DHC, which correlated with metabolic disorders. This suggests that monitoring these metabolites could aid in understanding individual metabolic profiles and risks for diseases like diabetes and cardiovascular conditions .

Propiedades

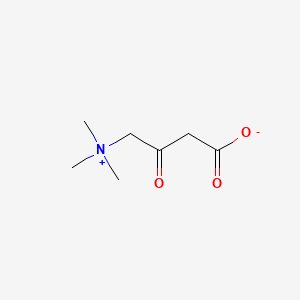

IUPAC Name |

3-oxo-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8(2,3)5-6(9)4-7(10)11/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOWULSFLVIUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426297 | |

| Record name | 3-Dehydrocarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Dehydrocarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10457-99-5 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-oxo-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10457-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Dehydrocarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dehydrocarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-DEHYDROCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/759KUA9C5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Dehydrocarnitine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.